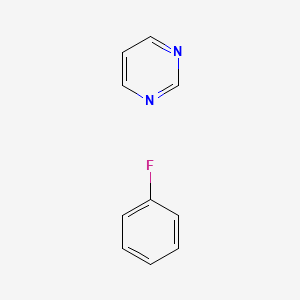

Fluorobenzene;pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluorobenzene and pyrimidine are two distinct compounds that, when combined, form a unique chemical entity. Fluorobenzene is an aryl fluoride with the formula C₆H₅F, known for its use as a precursor to various fluorophenyl compounds . Pyrimidine, on the other hand, is a nitrogen-containing heterocycle with significant biological importance, being a core structure in DNA and RNA

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fluorobenzene can be synthesized through the thermal decomposition of benzenediazonium tetrafluoroborate . This reaction involves heating the solid benzenediazonium tetrafluoroborate to initiate an exothermic reaction, producing fluorobenzene, boron trifluoride, and nitrogen gas. Pyrimidine derivatives can be synthesized using various methods, including the rhodium (II)-catalyzed reactions of cyclic diazo compounds with arylacetylenes or styrenes .

Industrial Production Methods: Industrial production of fluorobenzene typically involves the reaction of cyclopentadiene with difluorocarbene, followed by ring expansion and elimination of hydrogen fluoride . Pyrimidine derivatives are produced using methods such as microwave radiation, ultrasound, and grinding with different catalysts like ionic liquids, acids, metals, and nanocatalysts .

Análisis De Reacciones Químicas

Types of Reactions: Fluorobenzene undergoes various reactions, including electrophilic substitution, where the para position is more activated than benzene due to the pi-donor properties of fluoride . Pyrimidine derivatives can participate in cross-coupling reactions, such as the palladium-catalyzed cross-coupling with boronic acids .

Common Reagents and Conditions: Common reagents for reactions involving fluorobenzene include hydrofluoric acid and benzenediazonium chloride . For pyrimidine derivatives, reagents such as palladium catalysts and boronic acids are frequently used .

Major Products: Major products from reactions involving fluorobenzene include 1-bromo-4-fluorobenzene . Pyrimidine derivatives can form various substituted pyrimidines, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Fluorobenzene and pyrimidine derivatives have numerous applications in scientific research. Fluorobenzene is used as a precursor for fluorophenyl compounds, which are important in pharmaceuticals and materials science . Pyrimidine derivatives are crucial in medicinal chemistry, with applications in anticancer, antiviral, and antimicrobial treatments . They are also used in the development of fluorescent probes for studying intracellular processes and chemosensors .

Mecanismo De Acción

The mechanism of action for fluorobenzene and pyrimidine derivatives varies depending on their specific applications. Fluorobenzene’s pi-donor properties activate the para position for electrophilic substitution . Pyrimidine derivatives, such as 5-fluorouracil, inhibit thymidylate synthase, leading to the disruption of DNA synthesis in cancer cells . Other pyrimidine derivatives may inhibit enzymes like DNA topoisomerase 1, affecting DNA replication and repair .

Comparación Con Compuestos Similares

Fluorobenzene can be compared to other halobenzenes like chlorobenzene, bromobenzene, and iodobenzene . Its unique pi-donor properties make it more reactive in electrophilic substitution reactions. Pyrimidine derivatives can be compared to other nitrogen-containing heterocycles like pyridine and pyrazine . Pyrimidine’s ability to form hydrogen bonds and its role in DNA and RNA make it unique among these compounds.

List of Similar Compounds:- Chlorobenzene

- Bromobenzene

- Iodobenzene

- Pyridine

- Pyrazine

Propiedades

Número CAS |

835653-06-0 |

|---|---|

Fórmula molecular |

C10H9FN2 |

Peso molecular |

176.19 g/mol |

Nombre IUPAC |

fluorobenzene;pyrimidine |

InChI |

InChI=1S/C6H5F.C4H4N2/c7-6-4-2-1-3-5-6;1-2-5-4-6-3-1/h1-5H;1-4H |

Clave InChI |

FOPROEBLKARBGB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)F.C1=CN=CN=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14207112.png)

![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)

![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)

![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)

![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)